molecular formula C18H22N4O3S B11004896 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11004896
M. Wt: 374.5 g/mol
InChI Key: CXOIOPAMMZTVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (Molecular Formula: C₁₇H₂₀N₄O₂S; Molecular Weight: 344.43 g/mol) is a heterocyclic compound featuring a pyrrolidinone core linked to a 1,3,4-thiadiazole moiety substituted with a tert-butyl group and a 4-methoxyphenyl ring. The compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are studied for applications ranging from medicinal chemistry to agrochemicals .

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O3S/c1-18(2,3)16-20-21-17(26-16)19-15(24)11-9-14(23)22(10-11)12-5-7-13(25-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,19,21,24)

InChI Key

CXOIOPAMMZTVPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiadiazole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases are employed under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted thiadiazole and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the thiadiazole ring and the aryl group attached to the pyrrolidinone. Representative examples include:

Compound Name Thiadiazole Substituent Aryl Group (Pyrrolidinone) Molecular Weight (g/mol)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide tert-butyl 4-methoxyphenyl 344.43
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide isopropyl 4-fluorophenyl ~335.38 (estimated)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide methyl 4-fluorobenzyl 347.39
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-chlorobenzyl 4-methoxyphenyl 441.94

Key Observations :

  • Steric Influence : The tert-butyl group introduces significant steric bulk, which may reduce binding affinity to certain enzymes compared to smaller substituents like methyl or isopropyl .

Physicochemical Properties

Property Target Compound (tert-butyl/methoxyphenyl) 4-Chlorobenzyl Analog 4-Fluorophenyl Analog (estimated)
pKa Not reported 8.29 ± 0.50 ~8.5 (predicted)
Density (g/cm³) Not reported 1.427 ± 0.06 ~1.40 (predicted)
Lipophilicity High (due to tert-butyl) Moderate Moderate

Analysis :

  • The 4-chlorobenzyl analog exhibits a pKa of ~8.29, suggesting moderate basicity influenced by the electron-withdrawing chlorine substituent . The target compound’s pKa is unreported but likely higher due to the electron-donating methoxy group.
  • Density and lipophilicity trends correlate with substituent size and polarity.

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The mechanism typically involves the inhibition of bacterial cell wall synthesis and interference with protein functions essential for microbial survival. For instance, studies have shown that related thiadiazole derivatives demonstrate effectiveness against various bacterial and fungal strains, suggesting that this compound may share similar properties .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. A review highlighted that several thiadiazole compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, derivatives with substitutions at specific positions on the thiadiazole ring exhibited IC50 values in the low micromolar range against lung cancer (A549), skin cancer (SK-MEL-2), and other types of cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the tert-butyl group and methoxy substituent is believed to enhance its interaction with biological targets, potentially increasing its efficacy against cancer cells .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInhibits growth in multiple cancer cell lines (e.g., A549, SK-MEL-2)
MechanismInhibits cell wall synthesis and interferes with protein functions

Case Study 1: Anticancer Evaluation

In a study evaluating a series of 1,3,4-thiadiazole derivatives, it was found that certain compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, one derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells . This highlights the potential for this compound to be developed further as an anticancer agent.

Case Study 2: Structure–Activity Relationship

A detailed SAR analysis revealed that modifications on the thiadiazole ring significantly affect biological activity. The introduction of various substituents led to varying degrees of anticancer potency across different cell lines. Compounds with specific functional groups exhibited enhanced inhibitory effects on cell proliferation . This suggests that optimizing the structure of this compound could lead to improved therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.